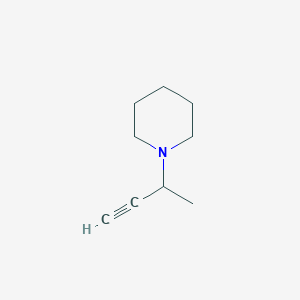
1-(But-3-yn-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-yn-2-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-yn-2-yl)piperidine can be synthesized through various synthetic routes. One common method involves the alkylation of piperidine with an appropriate alkyne precursor. For instance, the reaction of piperidine with 3-bromo-1-butyne in the presence of a base such as sodium hydride or potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the compound. The use of catalysts such as palladium or rhodium can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-2-yl)piperidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(But-3-yn-2-yl)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(But-3-yn-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Uniqueness: 1-(But-3-yn-2-yl)piperidine is unique due to its specific alkyne substituent, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
54795-31-2 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-but-3-yn-2-ylpiperidine |
InChI |
InChI=1S/C9H15N/c1-3-9(2)10-7-5-4-6-8-10/h1,9H,4-8H2,2H3 |
InChI Key |
LIKXDLXGQGZVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



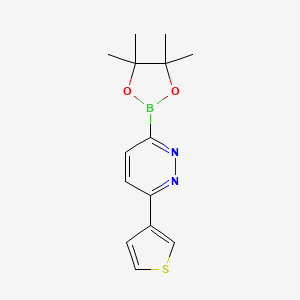
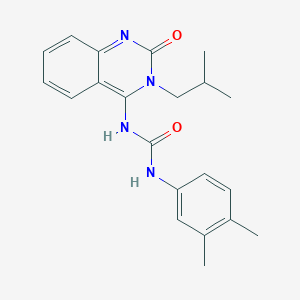

![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
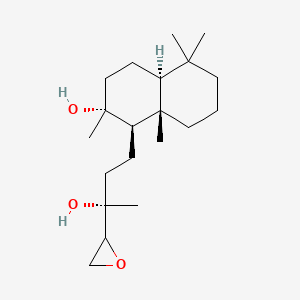

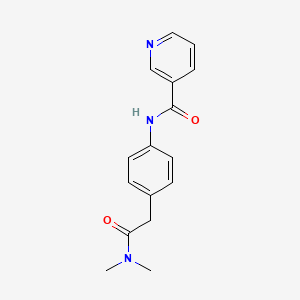

![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)


